molecular formula C22H18N2O3S B2588542 N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide CAS No. 883960-22-3

N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide

Cat. No.: B2588542
CAS No.: 883960-22-3
M. Wt: 390.46
InChI Key: WMYBRTSONBJCMD-UHFFFAOYSA-N
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Description

The compound “N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a thiophene ring, a common motif in many pharmaceuticals , and a quinoline moiety, which is a heterocyclic compound that has been found in many synthetic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic thiophene and quinoline rings, the amide linkage, and the methoxyphenyl group . These features could influence the compound’s physical properties and biological activity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar amide group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Applications

A series of compounds, including quinazolinone and 4-thiazolidinone derivatives, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have been shown to exhibit significant activity against a range of pathogenic microorganisms, indicating their potential as antimicrobial agents (Desai et al., 2011). Similarly, fluoroquinolone-based 4-thiazolidinones have been developed from a lead molecule and tested for their antimicrobial efficacy, demonstrating notable antibacterial and antifungal properties (Patel & Patel, 2010).

Therapeutic Applications

Research into the cytotoxic activities of carboxamide derivatives has revealed their potential in cancer therapy. Compounds derived from benzofuro[2,3-b]quinoline and other heterocyclic structures have been synthesized and their growth inhibition properties measured across a series of cancer cell lines, offering insights into their therapeutic potential (Bu, Deady, & Denny, 2000). Additionally, novel compounds with anti-inflammatory and analgesic properties have been created from natural sources like visnaginone and khellinone, showing significant COX-1/COX-2 inhibition and potential as pain management therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Materials Science Applications

In the realm of materials science, novel thiophene derivatives have been synthesized and utilized as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating their ability to significantly reduce the level of photodegradation of PVC films. This application is crucial for extending the life and improving the durability of PVC-based materials (Balakit et al., 2015).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide may also interact with various biological targets.

Mode of Action

Molecular docking studies have been performed on similar compounds, which provide insights into their interactions with their targets . These interactions could lead to changes in the function of the target proteins, thereby influencing cellular processes.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a variety of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-24-16-10-5-3-8-14(16)20(25)19(15-9-4-6-11-17(15)27-2)21(24)23-22(26)18-12-7-13-28-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYBRTSONBJCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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